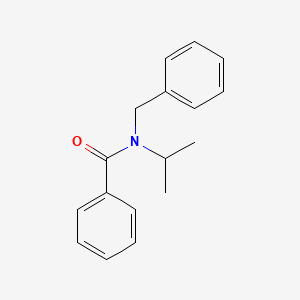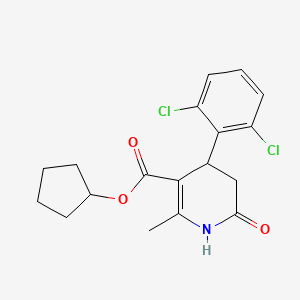![molecular formula C21H30N4O3 B5561484 7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5561484.png)
7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.23179083 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity
A study by Obniska et al. (2006) synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant and neurotoxic properties. These derivatives showed promising anticonvulsant activity in the MES test, indicating their potential in epilepsy treatment (Obniska, Kamiński, & Tatarczyńska, 2006).
Serotonin Receptor Activity
Obniska et al. (2006) also synthesized derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione, finding that these compounds had distinct affinities for serotonin 5-HT1A and 5-HT2A receptors. This suggests their potential use in treating disorders related to serotonin dysfunction (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, & Duszyńska, 2006).
Pharmacological Evaluation
A pharmacological evaluation of new arylpiperazinylpropyl derivatives of 1,3-diazaspiro[4.5]decan-2,4-dione was conducted by Czopek et al. (2016). This study revealed significant affinity for serotonin and dopaminergic receptors, suggesting the potential of these compounds in neuropsychiatric treatment (Czopek et al., 2016).
Synthesis and Characterization
Ghochikyan et al. (2016) reported the efficient synthesis of triazole-containing spiro dilactones using 3-bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones. This study is crucial for understanding the synthesis methods of these compounds (Ghochikyan, Muzalevskiy, Samvelyan, Galstyan, & Nenajdenko, 2016).
Antimicrobial and Cytotoxic Potential
Devi et al. (2013) synthesized novel precursors of oxazolidinone analogues of chloroquinoline and evaluated their antimicrobial and cytotoxic potential. This study indicates the potential of these compounds in developing new antimicrobial and anticancer drugs (Devi, Asmat, Agrawal, Sharma, & Dwivedi, 2013).
Propriétés
IUPAC Name |
7-[[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-23-8-10-24(11-9-23)12-13-28-18-5-3-2-4-17(18)15-25-7-6-21(16-25)14-19(26)22-20(21)27/h2-5H,6-16H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFRYYCPUPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2CN3CCC4(C3)CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol](/img/structure/B5561415.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5561419.png)
![11-(3-Methoxyphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5561427.png)

![N-({1-[(2,4-dioxoimidazolidin-1-yl)acetyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5561444.png)
![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)

![6-Benzo[1,3]dioxol-5-yl-8-ethoxy-1,3-dimethyl-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)
![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561460.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)
![N-(4-ethylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B5561485.png)
![1-(cis-4-aminocyclohexyl)-N-[3-(pyridin-3-ylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561492.png)
